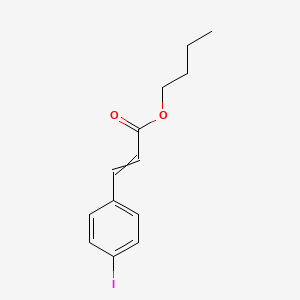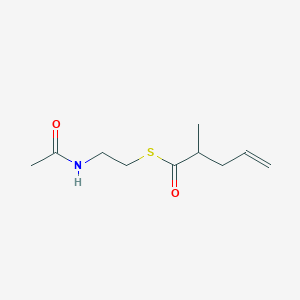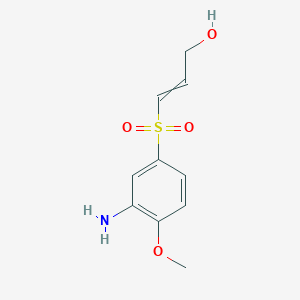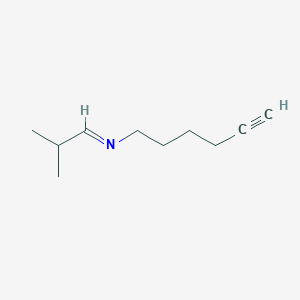![molecular formula C10H18S B14232272 (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol CAS No. 402914-79-8](/img/structure/B14232272.png)
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,6R)-3,7,7-Trimethylbicyclo[410]heptane-3-thiol is a bicyclic thiol compound with the molecular formula C10H18S It is a derivative of bicyclo[410]heptane, characterized by the presence of a thiol group (-SH) at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[4.1.0]heptane derivatives.
Functionalization: Introduction of the thiol group at the third carbon position is achieved through thiolation reactions, often using reagents like thiourea or hydrogen sulfide.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as distillation or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Thioesters: Formed through substitution reactions with acyl chlorides.
Aplicaciones Científicas De Investigación
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S,4S,6R)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: A similar bicyclic compound with a hydroxyl group instead of a thiol group.
(1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: Another bicyclic compound with an oxirane ring and a carboxylic acid group.
Uniqueness
The presence of the thiol group in (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol imparts unique reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions and reactions that are not possible with hydroxyl or carboxylic acid groups.
Propiedades
Número CAS |
402914-79-8 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
(1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)6-8(7)9/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
Clave InChI |
VQPFDIQDJINXDY-WEDXCCLWSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H]2[C@H](C1)C2(C)C)S |
SMILES canónico |
CC1(C2C1CC(CC2)(C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)



![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)


![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
